molecular formula C21H34O4 B12814182 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester CAS No. 34217-14-6

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester

Cat. No.: B12814182
CAS No.: 34217-14-6
M. Wt: 350.5 g/mol
InChI Key: VZUUIOHQORPRQK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is derived from its phenanthrene backbone, a tricyclic aromatic system fused at the 1,2- and 3,4-positions of a naphthalene structure. The full name delineates:

  • Parent structure : 1-Phenanthrenecarboxylic acid, indicating substitution at the first carbon of the phenanthrene system.
  • Hydrogenation state : "1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro" specifies complete saturation of twelve hydrogen-deficient positions, resulting in a partially hydrogenated phenanthrene core.
  • Functional groups :
    • Two hydroxyl groups at positions 8 and 8a ("8,8a-dihydroxy").
    • Methyl substituents at positions 1 and 4a ("1,4a-dimethyl").
    • An isopropyl group [(1-methylethyl)] at position 7.
    • A methyl ester at the carboxylic acid moiety ("methyl ester").

Structural Analysis :
The molecule adopts a bridged tricyclic conformation, with the dodecahydro modification introducing chair- and boat-like cyclohexane rings. The hydroxyl groups at C8 and C8a introduce polarity, while the isopropyl and methyl groups contribute to steric bulk. The ester group at C1 enhances solubility in organic solvents.

Table 1: Key Structural Features

Feature Position/Descriptor Role in Structure
Phenanthrene core Tricyclic fused rings Hydrophobic scaffold
Hydroxyl groups C8, C8a Hydrogen-bonding sites
Methyl groups C1, C4a Steric hindrance
Isopropyl group C7 Conformational flexibility
Methyl ester C1 carboxylic acid derivative Solubility modulation

Comparative Analysis of Trivial Names in Industrial vs. Academic Contexts

Trivial names for this compound reflect its relationship to abietic acid, a resin acid derived from pine rosin:

  • Academic Context :
    • "Methyl 8,8a-dihydroxy-dodecahydro-1,4a-dimethyl-7-isopropylphenanthrene-1-carboxylate" emphasizes stereochemical and functional group details.
    • "Dihydroabietic acid methyl ester derivative" links it to abietic acid hydrogenation products.
  • Industrial Context :
    • "Methyl dihydroabietate" simplifies the name for commercial catalogs, omitting stereochemical descriptors.
    • "Functionalized abietane ester" categorizes it within terpenoid-based industrial chemicals.

Naming Conventions :
Academic nomenclature prioritizes precision, whereas industrial terms favor brevity. For example, the CAS registry (30968-45-7) refers to a related compound as "1-Phenanthrenecarboxylic acid, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester," excluding hydroxyl groups. This highlights industrial naming’s focus on core structure over functional group specificity.

Stereochemical Configuration and Isomerism Patterns

The compound exhibits multiple stereocenters due to its dodecahydro framework and hydroxyl groups:

  • Stereocenters :
    • C1 (methyl), C4a (methyl), C7 (isopropyl), C8 (hydroxyl), and C8a (hydroxyl) are chiral centers.
    • The

Properties

CAS No.

34217-14-6

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 8,8a-dihydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,4b,5,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H34O4/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(23)25-5)15(19)9-12-21(16,24)17(14)22/h7,13,15-17,22,24H,6,8-12H2,1-5H3

InChI Key

VZUUIOHQORPRQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2C3(CCCC(C3CCC2(C1O)O)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Core Phenanthrene Framework Construction

The synthesis begins with the formation of the phenanthrene skeleton, which is a tricyclic aromatic hydrocarbon system. This is typically achieved through:

  • Cyclization reactions of suitably substituted precursors, often involving intramolecular Friedel-Crafts acylation or other ring-closing strategies to build the fused ring system with the desired substitution pattern.

  • Hydrogenation steps to convert the aromatic phenanthrene into the dodecahydro derivative, introducing saturation at specific ring positions to yield the dodecahydro structure.

Introduction of Hydroxyl and Methyl Groups

  • Hydroxylation at the 8 and 8a positions is introduced via selective oxidation or dihydroxylation reactions, often employing reagents such as osmium tetroxide or other dihydroxylation catalysts to achieve stereospecific diol formation.

  • Methylation at the 1 and 4a positions is typically introduced through alkylation reactions using methylating agents under controlled conditions to ensure regio- and stereoselectivity.

Installation of the Isopropyl Group

  • The 7-(1-methylethyl) substituent (isopropyl group) is introduced either by using isopropyl-substituted precursors or by alkylation of the phenanthrene core with isopropyl halides or equivalents under Friedel-Crafts or nucleophilic substitution conditions.

Formation of the Carboxylic Acid and Methyl Ester

  • The carboxylic acid group at the 1-position is introduced by oxidation of a methyl or alkyl substituent or by direct carboxylation reactions. A common laboratory method involves oxidation of phenanthrene derivatives using potassium permanganate in alkaline medium, which converts methyl groups to carboxylic acids.

  • The methyl ester is formed by esterification of the carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This step is typically performed under reflux conditions to drive the equilibrium toward ester formation.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization Intramolecular Friedel-Crafts acylation or equivalent Formation of phenanthrene core
2 Hydrogenation Catalytic hydrogenation (e.g., Pd/C, H2) Saturation to dodecahydro derivative
3 Dihydroxylation Osmium tetroxide or similar Introduction of 8,8a-dihydroxy groups
4 Alkylation Methyl iodide or methyl triflate; isopropyl halides Introduction of methyl and isopropyl substituents
5 Oxidation Potassium permanganate in alkaline medium Conversion of methyl to carboxylic acid
6 Esterification Methanol with acid catalyst (H2SO4) Formation of methyl ester

Industrial and Laboratory Scale Considerations

  • Laboratory synthesis often involves batch processing with careful control of reaction times, temperatures, and stoichiometry to maximize yield and stereochemical purity.

  • Industrial production may utilize continuous flow reactors for oxidation and esterification steps to improve efficiency, scalability, and product consistency.

  • Purification typically involves recrystallization from organic solvents (e.g., ethanol, benzene) and chromatographic techniques such as silica gel column chromatography to isolate the desired stereoisomer and remove impurities.

Research Findings and Mechanistic Insights

  • The oxidation of phenanthrene derivatives to carboxylic acids proceeds via a well-established mechanism involving the formation of diol intermediates and subsequent cleavage to yield the acid.

  • The stereochemical outcome of hydroxylation and alkylation steps is influenced by the substrate conformation and choice of reagents, with advanced methods such as chiral chromatography and X-ray crystallography used to confirm configurations.

  • Enzymatic or microbial carboxylation pathways have been observed under anaerobic conditions in environmental studies, but synthetic preparation relies on chemical oxidation.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Notes
Phenanthrene core formation Cyclization (Friedel-Crafts) Acid catalysts, substituted precursors Essential for tricyclic framework
Saturation to dodecahydro Catalytic hydrogenation Pd/C, H2 gas Controls degree of saturation
Hydroxyl group introduction Dihydroxylation OsO4, NMO Stereospecific diol formation
Methyl and isopropyl substitution Alkylation Methyl iodide, isopropyl halides Regio- and stereoselective
Carboxylic acid formation Oxidation KMnO4, alkaline medium Converts methyl to acid
Methyl ester formation Esterification Methanol, H2SO4 Acid-catalyzed ester formation

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methyl ester groups play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Abietate (Methyl Abieta-7,13-dien-18-oate)

  • Structure : Decahydrophenanthrene core with conjugated dienes (C-7,13) and a methyl ester.
  • Key Differences : Lacks hydroxyl groups and has higher unsaturation (diene system).
  • Properties : Less polar than the target compound; used as a technical additive. Oxidation yields hydroxylated derivatives like the target compound .
  • Biological Activity: Limited direct bioactivity reported; serves as a precursor for bioactive oxidized derivatives .

Methyl Dehydroabietate (CAS RN: 1235-74-1)

  • Structure : Octahydrophenanthrene core with aromatic rings and a methyl ester.
  • Key Differences: Higher aromaticity (octahydro vs.
  • Applications : Used in cosmetics as an emollient; exhibits moderate antifungal properties .
  • Stability : More resistant to oxidation due to aromatic stabilization .

Dehydroabietic Acid Derivatives

  • Structure : Similar core but with a carboxylic acid instead of a methyl ester.
  • Key Differences : Free carboxylic acid enhances polarity and metal-binding capacity.
  • Bioactivity : Antiproliferative activity against cancer cell lines (e.g., MCF-7) .

Levopimaric Acid Oxidation Products

  • Structure : Includes variants with methoxy, keto, and hydroxyl groups.
  • Key Differences : Greater structural diversity due to thermal and oxidative decarboxylation pathways.
  • Thermal Stability : Lower stability than the target compound; requires antioxidants for industrial use .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Substituents Bioactivity/Applications Source/Reference
Target Compound C₂₀H₃₀O₄ Methyl ester, 8,8a-dihydroxy 1,4a-dimethyl, 7-isopropyl Anticancer potential (in vitro)
Methyl Abietate (Podocarpa-7,13-dien-15-oic acid, methyl ester) C₂₁H₃₂O₂ Methyl ester 7,13-diene, 1,4a-dimethyl Precursor for oxidized derivatives
Methyl Dehydroabietate C₁₈H₂₄O₂ Methyl ester Aromatic rings, 7-isopropyl Cosmetic emollient, antifungal
Dehydroabietic Acid C₂₀H₂₈O₂ Carboxylic acid Aromatic rings, 7-isopropyl Antiproliferative activity
Levopimaric Acid Oxidation Products (e.g., 7-Oxodehydroabietic Acid) C₂₀H₂₈O₃ Keto, carboxylic acid Varied unsaturation Biofuel additives (requires antioxidants)

Key Research Findings

Synthetic Pathways : The target compound is synthesized via MTO/H₂O₂-mediated oxidation of methyl abietate, with yields optimized using HPLC (n-hexane/EtOAc eluent) .

Bioactivity : Phenanthrenecarboxylic acid derivatives exhibit anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) at 1000 μg/mL .

Biological Activity

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester (CAS: 3310-97-2), is a complex organic compound belonging to the class of phenanthrene derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H32_{32}O2_{2}
  • Molecular Weight : 316.4776 g/mol
  • IUPAC Name : 1-Phenanthrenecarboxylic acid methyl ester
  • InChIKey : XLNYKQDSHLEWFW-QDDLRWIDSA-N

The structure of the compound features a bicyclic arrangement typical of many terpenoids with various functional groups that influence its reactivity and biological activity.

Biological Activity Overview

Research into the biological activities of 1-Phenanthrenecarboxylic acid methyl ester reveals several potential pharmacological effects:

  • Antimicrobial Properties :
    • Studies have indicated that derivatives of phenanthrene compounds exhibit antimicrobial activities against various bacterial strains. For instance, a study demonstrated that certain phenanthrene derivatives showed effectiveness against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • Compounds similar to 1-Phenanthrenecarboxylic acid have been reported to possess anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to this activity by modulating inflammatory pathways .
  • Antioxidant Activity :
    • The antioxidant potential of phenanthrene derivatives has been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by scavenging free radicals .
  • Potential Anticancer Activity :
    • Some research suggests that phenanthrene derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Study 1: Antimicrobial Activity

A study conducted on the methanolic extract of Artemisia annua, which contains various phenanthrene derivatives including 1-Phenanthrenecarboxylic acid methyl ester, reported inhibition zones against Klebsiella pneumoniae and Pseudomonas aeruginosa, with diameters ranging from 5.01 mm to 0.700 mm depending on the concentration used .

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of phenanthrene compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where these compounds may reduce inflammation by modulating immune responses .

Study 3: Antioxidant Properties

In a comparative study assessing the antioxidant activity of various plant extracts containing phenanthrene derivatives, it was found that these extracts significantly reduced oxidative stress markers in cellular models .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic: What are the key structural features and molecular characteristics of this compound?

Answer:
The compound is a methyl ester of a highly substituted diterpenoid phenanthrenecarboxylic acid. Key features include:

  • Molecular formula : C₂₁H₃₂O₂ (as per methyl pimarate analogs) .
  • Stereochemistry : Multiple chiral centers (e.g., 1R, 4aR, 4bS, 7S, 10aR configurations) contribute to its stereoisomerism .
  • Functional groups : A methyl ester at C-1, hydroxyl groups at C-8 and C-8a, and an isopropyl substituent at C-7 .
  • Molecular weight : 316.48 g/mol (for related methyl esters) .

Methodological Note : Confirm structural assignments using X-ray crystallography (e.g., bond angles in ) and cross-validate with IUPAC naming conventions .

Basic: What spectroscopic methods are employed for characterization?

Answer:

  • Gas Chromatography/Mass Spectrometry (GC/MS) : Used for purity assessment and fragmentation pattern analysis. For example, methyl pimarate analogs show characteristic ions at m/z 316 (M⁺) and 299 (M⁺–OH) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.6 ppm for methoxy) resolve substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 316.4776 for C₂₁H₃₂O₂) .

Best Practice : Combine NMR data with computational modeling (e.g., density functional theory) to resolve overlapping signals in complex regions .

Advanced: How can stereoisomerism in this compound be resolved analytically?

Answer:

  • Chiral Chromatography : Use chiral GC columns (e.g., SE-30 or DP-5) with temperature ramps to separate enantiomers, as demonstrated in diterpenoid analyses .
  • X-ray Crystallography : Resolve absolute configurations of chiral centers, as shown in geometric parameter datasets (bond angles: 108.7°–114.8° for C–C–C systems) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial methyl groups) to infer stereochemistry .

Challenge : Overlapping signals in crowded spectral regions require isotopic labeling or advanced 2D techniques like HSQC .

Advanced: What are the synthetic challenges in preparing derivatives of this compound?

Answer:

  • Regioselectivity : Functionalization at C-7 (isopropyl) or C-8a (hydroxyl) requires protecting groups (e.g., silyl ethers) to avoid side reactions .
  • Stereochemical Control : Asymmetric synthesis of chiral centers demands catalysts like Jacobsen’s Mn(III)-salen complexes .
  • Scalability : Multi-step syntheses (e.g., cycloaromatization in ) often suffer from low yields; optimize via microwave-assisted or flow chemistry .

Case Study : Synthesis of 10-(benzyloxy)-9-methyl-1,2,3,4-tetrahydrophenanthrene derivatives achieved 72% yield using Pd-catalyzed coupling .

Basic: What natural sources produce structurally related analogs?

Answer:

  • Plant Sources : Picea abies (Norway spruce) contains methyl pimarate and sandaracopimarate analogs .
  • Biosynthetic Pathways : Derived from abietane or pimarane diterpenoid precursors via oxidative modifications .

Isolation Protocol : Extract with supercritical CO₂, followed by silica gel chromatography and GC/MS verification .

Advanced: How can computational modeling enhance reactivity studies?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Docking Studies : Use AutoDock Vina to model binding affinities for bioactive derivatives (e.g., anti-inflammatory targets) .
  • COMSOL Multiphysics : Optimize reaction conditions (e.g., temperature, solvent) via AI-driven parameter sweeps .

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